molecular formula C22H21ClN4O3S B3958547 3-[5-(5-Chloro-2-methoxyanilino)-1,3,4-thiadiazol-2-yl]-7-(diethylamino)chromen-2-one

3-[5-(5-Chloro-2-methoxyanilino)-1,3,4-thiadiazol-2-yl]-7-(diethylamino)chromen-2-one

Cat. No.: B3958547
M. Wt: 456.9 g/mol
InChI Key: KJMSDQGQEZYNPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[5-(5-Chloro-2-methoxyanilino)-1,3,4-thiadiazol-2-yl]-7-(diethylamino)chromen-2-one is a complex organic compound that features a chromen-2-one core structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of multiple functional groups, such as the chloro, methoxy, and diethylamino groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(5-Chloro-2-methoxyanilino)-1,3,4-thiadiazol-2-yl]-7-(diethylamino)chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting 5-chloro-2-methoxyaniline with thiosemicarbazide under acidic conditions to form the corresponding thiadiazole derivative.

    Coupling with chromen-2-one: The thiadiazole derivative is then coupled with a chromen-2-one derivative in the presence of a suitable catalyst, such as a Lewis acid, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[5-(5-Chloro-2-methoxyanilino)-1,3,4-thiadiazol-2-yl]-7-(diethylamino)chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-[5-(5-Chloro-2-methoxyanilino)-1,3,4-thiadiazol-2-yl]-7-(diethylamino)chromen-2-one has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-[5-(5-Chloro-2-methoxyanilino)-1,3,4-thiadiazol-2-yl]-7-(diethylamino)chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with DNA/RNA: Modulating gene expression and protein synthesis.

    Disrupting cell membranes: Affecting membrane integrity and function, leading to cell death in microbial or cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Chloro-2-methoxyanilino)-1-(2-naphthyl)-1-propanone
  • 3-(5-Chloro-2-methoxyanilino)-1-(4-methylphenyl)-1-propanone
  • 3-(5-Chloro-2-methoxyanilino)-1-(4-methoxyphenyl)-1-propanone

Uniqueness

Compared to similar compounds, 3-[5-(5-Chloro-2-methoxyanilino)-1,3,4-thiadiazol-2-yl]-7-(diethylamino)chromen-2-one is unique due to the presence of the thiadiazole ring and the chromen-2-one core. These structural features contribute to its distinct chemical properties and potential biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[5-(5-chloro-2-methoxyanilino)-1,3,4-thiadiazol-2-yl]-7-(diethylamino)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O3S/c1-4-27(5-2)15-8-6-13-10-16(21(28)30-19(13)12-15)20-25-26-22(31-20)24-17-11-14(23)7-9-18(17)29-3/h6-12H,4-5H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJMSDQGQEZYNPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NN=C(S3)NC4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[5-(5-Chloro-2-methoxyanilino)-1,3,4-thiadiazol-2-yl]-7-(diethylamino)chromen-2-one
Reactant of Route 2
Reactant of Route 2
3-[5-(5-Chloro-2-methoxyanilino)-1,3,4-thiadiazol-2-yl]-7-(diethylamino)chromen-2-one
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-[5-(5-Chloro-2-methoxyanilino)-1,3,4-thiadiazol-2-yl]-7-(diethylamino)chromen-2-one
Reactant of Route 4
3-[5-(5-Chloro-2-methoxyanilino)-1,3,4-thiadiazol-2-yl]-7-(diethylamino)chromen-2-one
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-[5-(5-Chloro-2-methoxyanilino)-1,3,4-thiadiazol-2-yl]-7-(diethylamino)chromen-2-one
Reactant of Route 6
Reactant of Route 6
3-[5-(5-Chloro-2-methoxyanilino)-1,3,4-thiadiazol-2-yl]-7-(diethylamino)chromen-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.